2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H11F3N2O3 It is characterized by the presence of a trifluoroethyl group and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methoxypyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxypyridinyl moiety may also contribute to the compound’s overall activity by facilitating interactions with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate
- 2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate
- 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-16-6-2-3-13-7(4-6)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPZKRJECNZKEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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